Cas no 2229468-55-5 (4-amino-4-(prop-1-en-2-yl)cyclohexan-1-ol)

4-Amino-4-(prop-1-en-2-yl)cyclohexan-1-ol is a cyclohexane derivative featuring both amino and hydroxyl functional groups, along with a prop-1-en-2-yl substituent. This compound is of interest in synthetic organic chemistry due to its multifunctional structure, which allows for diverse reactivity and potential applications in pharmaceutical and agrochemical intermediates. The presence of amino and hydroxyl groups enables further derivatization, while the unsaturated propene moiety offers opportunities for selective modifications. Its rigid cyclohexane backbone contributes to stereochemical stability, making it a valuable scaffold for the development of bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
4-amino-4-(prop-1-en-2-yl)cyclohexan-1-ol structure
2229468-55-5 structure
Product Name:4-amino-4-(prop-1-en-2-yl)cyclohexan-1-ol
CAS No:2229468-55-5
MF:C9H17NO
MW:155.237382650375
CID:6250672
PubChem ID:165782101
Update Time:2025-10-29

4-amino-4-(prop-1-en-2-yl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4-amino-4-(prop-1-en-2-yl)cyclohexan-1-ol
    • EN300-1808382
    • 2229468-55-5
    • Inchi: 1S/C9H17NO/c1-7(2)9(10)5-3-8(11)4-6-9/h8,11H,1,3-6,10H2,2H3
    • InChI Key: HBLDQDHKDUOHPE-UHFFFAOYSA-N
    • SMILES: OC1CCC(C(=C)C)(CC1)N

Computed Properties

  • Exact Mass: 155.131014166g/mol
  • Monoisotopic Mass: 155.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 46.2Ų

4-amino-4-(prop-1-en-2-yl)cyclohexan-1-ol Pricemore >>

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Additional information on 4-amino-4-(prop-1-en-2-yl)cyclohexan-1-ol

Professional Introduction to 4-amino-4-(prop-1-en-2-yl)cyclohexan-1-ol (CAS No: 2229468-55-5)

4-amino-4-(prop-1-en-2-yl)cyclohexan-1-ol, identified by the chemical abstracts service number 2229468-55-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclohexane backbone substituted with an amino group and an allyl group, exhibits structural features that make it a versatile intermediate in the development of novel therapeutic agents. The presence of both amino and allyl functional groups provides multiple points for chemical modification, enabling the synthesis of a wide array of derivatives with tailored biological activities.

The compound’s unique structural framework has garnered attention in recent years due to its potential applications in drug discovery. The cyclohexane ring, a common motif in biologically active molecules, contributes to favorable pharmacokinetic properties such as improved solubility and metabolic stability. Furthermore, the amino group serves as a nucleophilic center, facilitating reactions such as coupling with carboxylic acids to form amides or with aldehydes/ketones to yield imines, which are crucial steps in medicinal chemistry.

Recent advancements in synthetic methodologies have highlighted the utility of 4-amino-4-(prop-1-en-2-yl)cyclohexan-1-ol as a building block for complex scaffolds. For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, have been employed to introduce aryl or vinyl groups at the allylic position, expanding the structural diversity of derived compounds. These strategies have been leveraged in the design of small-molecule inhibitors targeting enzymes involved in inflammatory pathways and cancer metabolism.

In the realm of bioorganic chemistry, the compound’s reactivity has been explored in the context of enzyme inhibition studies. The allyl moiety can undergo Michael addition reactions with nucleophiles such as thiolates or enolates, allowing for the construction of peptidomimetics or heterocyclic frameworks. Such modifications have been instrumental in developing molecules with enhanced binding affinity to protein targets. Notably, derivatives of this compound have shown promise as modulators of serine/threonine proteases, which are implicated in various disease mechanisms.

The pharmacological relevance of 4-amino-4-(prop-1-en-2-yl)cyclohexan-1-ol has also been investigated in preclinical models. Studies indicate that certain analogs exhibit inhibitory effects on key enzymes associated with metabolic disorders and neurodegenerative diseases. The ability to fine-tune the electronic and steric properties of the molecule through structural modifications has enabled researchers to optimize potency and selectivity. For example, computational modeling has been used to predict optimal substituents that enhance binding interactions within target enzyme active sites.

From a synthetic chemistry perspective, the synthesis of 4-amino-4-(prop-1-en-2-yl)cyclohexan-1-ol exemplifies modern approaches to complex molecule construction. Modern techniques such as asymmetric catalysis have been employed to achieve enantioselective access to chiral derivatives, which are often required for drug candidates due to their improved pharmacological profiles. Additionally, flow chemistry has emerged as a powerful tool for scalable production, offering advantages in purity and yield over traditional batch processes.

The compound’s role in drug discovery is further underscored by its incorporation into libraries designed for high-throughput screening (HTS). By systematically varying substituents around the cyclohexane core, researchers can generate diverse scaffolds for rapid testing against large panels of biological targets. This approach has accelerated the identification of lead compounds for further optimization.

Emerging research also explores the potential applications of 4-amino-4-(prop-1-en-2-yl)cyclohexan-1-ol in material science and agrochemicals. Its structural features make it a candidate for designing novel polymers or specialty chemicals with unique properties. Furthermore, modifications aimed at enhancing environmental compatibility have been investigated, aligning with growing demands for sustainable chemical solutions.

In conclusion, 4-amino-4-(prop-1-enyl)cyclohexan-l-one (CAS No: 2229468 55 5) represents a valuable scaffold in pharmaceutical and synthetic chemistry. Its versatile reactivity and well-defined structural motifs continue to inspire innovative approaches in drug development and molecular engineering. As research progresses, this compound is expected to remain at the forefront of efforts aimed at discovering new therapeutic interventions across multiple disease areas.

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